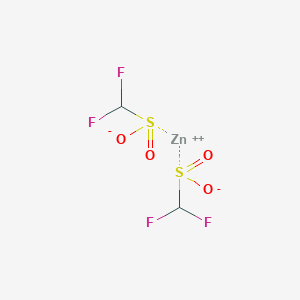

Zn(SO2CF2H)2

描述

Significance of Difluoromethylated Compounds in Modern Chemical Research

The introduction of a difluoromethyl group can profoundly alter a molecule's characteristics. The -CF2H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities. alfa-chemistry.comresearchgate.net This substitution can lead to enhanced metabolic stability, increased lipophilicity which improves membrane permeability, and a greater binding affinity to biological targets. alfa-chemistry.commdpi.comnih.gov The difluoromethyl group's unique electronic properties, stemming from the high electronegativity of the fluorine atoms, also allow it to act as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design. cas.cnnih.gov These attributes have led to the incorporation of the -CF2H moiety into numerous pharmaceuticals and agrochemicals to improve their efficacy and pharmacokinetic profiles. cas.cnacs.org

Below is a table illustrating the impact of difluoromethylation on the physicochemical properties of a hypothetical parent molecule.

| Property | Parent Molecule (R-H) | Difluoromethylated Analog (R-CF2H) | Significance in Drug Discovery |

| Lipophilicity (logP) | 2.5 | 3.1 | Enhanced membrane permeability and absorption. |

| Metabolic Stability (t½) | 30 min | 120 min | Increased in vivo half-life and reduced dosage frequency. |

| pKa | 9.5 | 8.2 | Altered ionization state, potentially improving target binding. |

| Hydrogen Bonding | Acceptor (if R contains O, N) | Donor | Can introduce new, favorable interactions with biological targets. |

Note: The values in this table are illustrative and can vary significantly depending on the specific molecular scaffold.

Overview of Contemporary Difluoromethylation Strategies in Organic Synthesis

The growing importance of difluoromethylated compounds has spurred the development of diverse synthetic methods for their preparation. ingentaconnect.com These strategies can be broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation. alfa-chemistry.comcas.cn

Nucleophilic Difluoromethylation: These methods typically involve the use of a difluoromethyl anion equivalent, which can then react with electrophilic substrates. Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) are often employed for this purpose. rsc.org

Electrophilic Difluoromethylation: In this approach, a reagent that delivers a "CF2H+" synthon is used to react with nucleophilic substrates. Examples of such reagents include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine compounds. alfa-chemistry.comcas.cn

Radical Difluoromethylation: This strategy involves the generation of a difluoromethyl radical (•CF2H), which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has become a particularly powerful and versatile approach, with reagents like zinc bis(difluoromethanesulfinate) at the forefront. alfa-chemistry.comcas.cn

The table below summarizes these contemporary strategies.

| Difluoromethylation Strategy | Reagent Class | Typical Substrates | Reaction Mechanism |

| Nucleophilic | Silicon-based reagents (e.g., TMSCF2H) | Aldehydes, ketones, alkyl halides | Generation of a difluoromethyl anion followed by nucleophilic attack. |

| Electrophilic | Sulfonium salts, hypervalent iodine reagents | Thiols, phenols, enolates | Transfer of an electrophilic difluoromethyl group. |

| Radical | Zinc sulfinates (e.g., Zn(SO2CF2H)2), sulfones | Heterocycles, alkenes, thiols | Generation of a difluoromethyl radical via oxidation or photoredox catalysis. cas.cnnih.gov |

Historical Context of Zinc Bis(difluoromethanesulfinate) as a Pivotal Difluoromethylating Reagent

The development of zinc bis(difluoromethanesulfinate), often referred to as the Baran difluoromethylation reagent or DFMS, marked a significant milestone in the field. sigmaaldrich.com Introduced by the research group of Phil S. Baran in 2012, this reagent provided a practical, scalable, and highly effective means for the radical difluoromethylation of a wide range of organic substrates. cas.cn

Prior to its discovery, many existing difluoromethylation methods suffered from limitations such as harsh reaction conditions, limited substrate scope, or the use of hazardous and difficult-to-handle reagents. The innovation of this compound lay in its ease of preparation and its remarkable reactivity under mild conditions. It is readily synthesized from the reduction of difluoromethanesulfonyl chloride (HCF2SO2Cl) with zinc dust. cas.cn

The reagent's utility was quickly demonstrated in the difluoromethylation of heteroaromatic compounds, a class of molecules of immense importance in pharmaceuticals. nih.gov The reaction typically proceeds via a radical mechanism, initiated by an oxidant such as tert-butyl hydroperoxide (tBuOOH), to generate the key difluoromethyl radical intermediate. cas.cn This breakthrough provided a robust and user-friendly tool for chemists, accelerating the synthesis and exploration of novel difluoromethylated compounds.

Structure

3D Structure of Parent

属性

IUPAC Name |

zinc;difluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEYAPVLXKEKMP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Zinc Bis Difluoromethanesulfinate Zn So2cf2h 2

Methodologies for the Preparation of Zn(SO2CF2H)2

The synthesis of this compound typically involves the reduction of difluoromethanesulfonyl chloride (HCF2SO2Cl).

Synthesis via Reduction of Difluoromethanesulfonyl Chloride (HCF2SO2Cl) by Zinc

This compound can be readily prepared through the reduction of difluoromethanesulfonyl chloride (HCF2SO2Cl) using zinc metal. cas.cnscispace.com This method provides an accessible route to the reagent, starting from a commercially available material. scispace.com The reaction involves the transfer of a CF2H radical. scispace.com

Comparative Analysis with Related Difluoromethylzinc Reagents

This compound is one of several difluoromethylzinc reagents utilized in synthetic chemistry. Other notable examples include [(TMEDA)2Zn(CF2H)2] and [(DMPU)2Zn(CF2H)2], which exhibit different stabilities and reactivities based on their ligands. researchgate.net The ability to tune the stability and reactivity of difluoromethylzinc reagents by changing the ligand is a significant advantage. researchgate.net

[(TMEDA)2Zn(CF2H)2] is a difluoromethylzinc reagent that can be prepared from difluoroiodomethane (B73695) (ICF2H) and diethylzinc (B1219324) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). cas.cnrsc.orgconicet.gov.ar This reagent has been employed in palladium-catalyzed Negishi-type cross-coupling reactions with aryl halides, including both electron-deficient and electron-rich substrates, affording difluoromethylated products in good to excellent yields. cas.cnrsc.orgwiley-vch.de The transmetalation of the difluoromethyl group from this zinc reagent to a palladium catalyst proceeds efficiently, even without an activator. researchgate.netacs.org

[(DMPU)2Zn(CF2H)2], also known as the Vicic-Mikami reagent, is another crystalline organometallic difluoromethylating reagent. researchgate.netacs.orgacs.org It is typically prepared from difluoroiodomethane and diethylzinc in the presence of two equivalents of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). cas.cnrsc.org This reagent is stable under an inert atmosphere for extended periods and is reactive under mild conditions, being activated by various catalysts including palladium, nickel, and copper complexes. rsc.orgacs.org

[(DMPU)2Zn(CF2H)2] has been successfully used in nickel-catalyzed difluoromethylation of aryl halides and triflates, although yields can be lower for electron-rich substrates. cas.cnrsc.orgresearchgate.net It has also been applied in copper-catalyzed difluoromethylation of aryl iodides. cas.cnrsc.orgwiley-vch.de The transmetalation of the CF2H group from [(DMPU)2Zn(CF2H)2] has been found to be faster than from [(DMPU)2Zn(CF2H)I]. cas.cnresearchgate.net A continuous process for the preparation of [(DMPU)2Zn(CF2H)2] on a multigram scale (>100 g) using a continuous stirred-tank reactor has been developed, addressing its previous limitation of being available only on a small scale. acs.orgacs.org

Here is a comparative overview of these difluoromethylzinc reagents:

| Reagent | Preparation Method | Ligand | Typical Catalysts Used | Reactivity Characteristics |

| This compound | Reduction of HCF2SO2Cl by Zn | N/A | Radical processes | Generates CF2H radical, used in radical difluoromethylation. cas.cnscispace.com |

| [(TMEDA)2Zn(CF2H)2] | From ICF2H and Et2Zn with TMEDA | TMEDA | Pd | Used in Pd-catalyzed cross-coupling, effective for various aryl halides. cas.cnrsc.orgwiley-vch.deacs.org |

| [(DMPU)2Zn(CF2H)2] | From ICF2H and Et2Zn with DMPU | DMPU | Pd, Ni, Cu | Crystalline, stable, reactive under mild conditions, used in various metal-catalyzed couplings. cas.cnrsc.orgacs.orgresearchgate.net |

Structural Elucidation and Solid-State Aggregation of this compound

The structural characteristics of this compound in the solid state have been investigated, revealing a polymeric architecture. scispace.com

X-ray Crystallographic Analysis of Polymeric Architectures

X-ray crystallographic analysis has confirmed the structure of this compound and shown that it exists as a polymer in the solid state. scispace.comacs.org This polymeric aggregation is a key structural feature of the compound. Vibrational spectroscopy, including infrared and Raman spectroscopy, combined with theoretical calculations, has also been used to characterize the structure and vibrational properties of this compound and its anion. researchgate.netresearchgate.netuni-augsburg.de These studies help to understand the coordination modes of the difluoromethanesulfinate groups within the solid-state structure. uni-augsburg.de

Mechanistic Investigations of Zn So2cf2h 2 in Organic Transformations

Elucidation of Radical Reaction Pathways

Zinc bis(difluoromethanesulfinate), often referred to as DFMS, is a key reagent in organic synthesis, primarily for the introduction of the difluoromethyl group (CF2H) into organic molecules. escholarship.org Its utility stems from its ability to generate the difluoromethyl radical (•CF2H) under mild conditions, which can then participate in a variety of transformations. escholarship.orgcas.cn

The generation of the •CF2H radical from Zn(SO2CF2H)2 is typically initiated by an oxidant. cas.cn This process is believed to involve a single-electron transfer (SET) mechanism. The sulfinate salt, upon oxidation, releases sulfur dioxide (SO2) and the desired •CF2H radical. This radical is a transient species that readily engages in subsequent reactions with suitable organic substrates.

The reactivity of the •CF2H radical is diverse. It can add to carbon-carbon double bonds, such as those in alkenes and conjugated systems, initiating a cascade of reactions. acs.orgnih.gov For instance, it can participate in radical addition/cyclization processes to form complex heterocyclic structures. acs.org The •CF2H radical can also add to aromatic and heteroaromatic systems, a key step in direct C-H difluoromethylation reactions. escholarship.org The regiochemistry of these additions is influenced by the electronic properties of both the radical and the substrate.

Empirical observations from reactions with heterocycles suggest that the •CF2H radical exhibits nucleophilic character, similar to alkyl radicals. escholarship.orgrepec.orgnih.gov This means it preferentially attacks electron-deficient positions on aromatic and heteroaromatic rings. escholarship.org The nucleophilicity of the •CF2H radical is a key factor governing its reactivity and selectivity in various organic transformations. escholarship.orgrepec.orgnih.gov

Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of the •CF2H radical. escholarship.orgrepec.orgresearchgate.net These theoretical studies support the experimental findings, indicating that the singly occupied molecular orbital (SOMO) of the •CF2H radical is relatively high in energy, which is characteristic of a nucleophilic radical. escholarship.orgrepec.orgresearchgate.net This high-energy SOMO favors interaction with the low-energy lowest unoccupied molecular orbital (LUMO) of electrophilic substrates, such as protonated heterocycles. escholarship.orgrepec.orgresearchgate.net

A comparative analysis of the •CF2H and trifluoromethyl (•CF3) radicals reveals significant differences in their reactivity and regioselectivity. escholarship.orgrepec.orgresearchgate.net While the •CF2H radical is nucleophilic, the •CF3 radical is decidedly electrophilic. escholarship.orgrepec.orgresearchgate.net This difference in electronic character leads to opposite regioselectivity in their reactions with heterocycles. escholarship.orgrepec.orgresearchgate.net

The contrasting electronic nature of these two radicals can be attributed to the effect of fluorine substitution. escholarship.orgrepec.orgresearchgate.net While the inductive effect of the fluorine atoms lowers the energy of the radical's SOMO in both cases, the extent of this lowering is much more pronounced in the •CF3 radical. escholarship.orgrepec.orgresearchgate.net Furthermore, conjugative effects from the fluorine lone pairs can raise the SOMO energy. In the •CF2H radical, the balance of these effects results in a nucleophilic character. However, in the •CF3 radical, the strong inductive withdrawal from three fluorine atoms dominates, leading to a low-energy SOMO and consequently, electrophilic behavior. escholarship.orgrepec.orgresearchgate.net

The table below summarizes the calculated Gibbs activation energy differences (ΔΔG‡) for the attack of •CF2H and •CF3 radicals on different positions of 4-acetylpyridine, illustrating their differing regioselectivity. researchgate.net

Table 1. Calculated Gibbs Activation Energy Differences for Radical Attack on 4-Acetylpyridine.

| Radical | Position of Attack | ΔΔG‡ (kcal/mol) |

|---|---|---|

| •CF2H | C2 | 1.1 |

| •CF2H | C3 | >3.0 |

| •CF3 | C2 | 0.7 |

| •CF3 | C3 | >3.0 |

Data sourced from DFT calculations. researchgate.net

Role of Oxidants in this compound-Mediated Reactions

The generation of the •CF2H radical from this compound is contingent upon the presence of an oxidant. cas.cn The choice of oxidant can significantly influence the reaction pathway and efficiency.

Tert-butyl hydroperoxide (tBuOOH) is a commonly used oxidant in conjunction with this compound for the difluoromethylation of heteroaromatic compounds. cas.cn The reaction is proposed to proceed through a radical mechanism where tBuOOH initiates the formation of the •CF2H radical. cas.cn The mechanism likely involves the generation of a tert-butoxyl radical (tBuO•) from tBuOOH, which then reacts with this compound to produce the •CF2H radical. nih.govbeilstein-journals.orgsemanticscholar.org

The tert-butoxyl radical is a highly reactive species that can abstract a hydrogen atom or add to a double bond, but in this context, its primary role is to facilitate the generation of the key difluoromethyl radical. The subsequent steps of the reaction then follow the established pathways for •CF2H radical addition to the substrate.

In some transformations involving this compound, a silver catalyst is employed in conjunction with an oxidant like potassium persulfate (K2S2O8). cas.cn For instance, the silver-catalyzed difluoromethylation/cyclization of N-arylacrylamides utilizes this system to synthesize CF2H-substituted oxindoles. cas.cn

In this system, it is proposed that the persulfate anion (S2O8^2-) oxidizes Ag(I) to a higher oxidation state, likely Ag(II). researchgate.net This highly oxidizing Ag(II) species can then react with this compound to generate the •CF2H radical. The radical then adds to the acrylamide (B121943) double bond, and the resulting radical intermediate undergoes an intramolecular cyclization to form the oxindole (B195798) ring. The silver catalyst is regenerated in the process, allowing for a catalytic cycle. The use of persulfate as an external oxidant can accelerate the reaction rate. researchgate.net

Advanced Computational and Spectroscopic Studies for Mechanistic Insights

To elucidate the intricate mechanisms of organic transformations involving zinc(II) difluoromethanesulfinate, this compound, researchers have employed advanced computational and spectroscopic techniques. These methods provide a molecular-level understanding of reaction pathways, the nature of reactive intermediates, and the energetics of transition states that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving the difluoromethyl radical (•CF2H) generated from this compound. nih.gov Computational studies have been crucial in explaining the reactivity and regioselectivity observed in the difluoromethylation of various organic substrates, particularly heterocycles. nih.gov

A key finding from DFT calculations is the elucidation of the electronic character of the •CF2H radical. Unlike the related trifluoromethyl radical (•CF3), which is decidedly electrophilic, the •CF2H radical exhibits nucleophilic character, similar to alkyl radicals. nih.gov This distinction is critical for predicting how it will react with electron-deficient and electron-rich systems. DFT calculations, particularly using functionals like M06-2X, have successfully reproduced experimental selectivities and provided a theoretical basis for this observed nucleophilicity. nih.gov

The nucleophilic nature of the •CF2H radical is explained by analyzing its singly occupied molecular orbital (SOMO). The energy of the SOMO determines its interaction with the frontier molecular orbitals (HOMO and LUMO) of a substrate. For a nucleophilic radical, the primary interaction is between its SOMO and the substrate's LUMO. nih.gov DFT calculations show that the SOMO energy of •CF2H is sufficiently high to favor this type of interaction, directing its attack to electrophilic sites on a reaction partner, such as the C2 position in certain nitrogen-containing heterocycles. nih.gov In contrast, the progressive substitution of hydrogen with electron-withdrawing fluorine atoms lowers the SOMO energy, making the •CF3 radical electrophilic and favoring interaction with the substrate's HOMO. nih.gov

| Radical Species | Calculated SOMO Energy (eV) | Observed Reactivity Character |

|---|---|---|

| •CH3 | -4.5 | Nucleophilic |

| •CH2F | -5.1 | Nucleophilic |

| •CF2H | -5.8 | Nucleophilic |

| •CF3 | -6.7 | Electrophilic |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

The proposal that reactions utilizing this compound proceed via a radical mechanism is strongly supported by mechanistic experiments, and Electron Spin Resonance (ESR) spectroscopy serves as a powerful technique for the direct detection of the paramagnetic species involved. cas.cn This method is highly sensitive to species with unpaired electrons, such as the •CF2H radical.

When this compound is treated with an appropriate initiator, such as an oxidant like tert-butyl hydroperoxide (tBuOOH), it is proposed to generate the •CF2H radical. cas.cn The direct detection of such short-lived radicals can be challenging, but ESR, often in combination with spin trapping techniques, can provide definitive evidence of their formation. In a typical spin trapping experiment, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that persists long enough to be detected by ESR.

While specific ESR studies detailing the trapping of the •CF2H radical directly from its generation with this compound are not extensively documented in introductory literature, the principles of detection can be illustrated by data from related fluorinated radical species. For instance, the radical anion of a fullerene derivative containing a CF2H group, C60(CF2)H2•−, has been characterized by ESR spectroscopy. researchgate.net The spectrum provides key parameters that are characteristic of the radical's electronic environment. researchgate.net

The interaction of the unpaired electron with the nuclear spins of nearby atoms, known as hyperfine coupling, results in a splitting of the ESR signal into multiple lines. For a radical containing a •CF2H moiety, significant hyperfine coupling would be expected with the one hydrogen nucleus (I = 1/2) and the two equivalent fluorine nuclei (I = 1/2). This would theoretically lead to a complex signal, often a triplet of doublets. Analysis of this splitting pattern (the hyperfine coupling constants) and the g-factor can confirm the identity of the radical species.

| Parameter | Description | Reported Value for C60(CF2)H2•− researchgate.net |

|---|---|---|

| g-factor | A dimensionless constant that is characteristic of the radical's electronic structure. | 2.0001 |

| Hyperfine Coupling Constant (aF) | Measures the interaction strength between the unpaired electron and the fluorine nuclei. | 1.16 G |

| Signal Pattern | The splitting pattern caused by hyperfine coupling. | Triplet (from two equivalent F nuclei) |

The successful application of these advanced analytical methods provides crucial support for the proposed radical-mediated pathways in reactions involving this compound, enabling a more rational design and optimization of synthetic methodologies.

Catalytic Applications of Zn So2cf2h 2 in Modern Organic Synthesis

Transition-Metal-Catalyzed Difluoromethylation Reactions

Transition-metal catalysis provides a versatile platform for difluoromethylation reactions, offering high efficiency and functional group tolerance. Palladium and copper catalysts, in particular, have been extensively used to mediate the transfer of a CF2H group from zinc reagents to various organic substrates.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Its application in difluoromethylation has been realized through methods such as the Negishi cross-coupling, which utilizes organozinc reagents.

The palladium-catalyzed Negishi cross-coupling reaction represents an effective method for forming C-C bonds. Researchers have successfully adapted this reaction for difluoromethylation by coupling aryl and heteroaryl halides with a (difluoromethyl)zinc reagent stabilized by N,N,N',N'-tetramethylethylenediamine ((TMEDA)2Zn(CF2H)2). nih.govresearchgate.net This method allows for the efficient synthesis of difluoromethylated aromatic compounds in good to excellent yields. nih.gov

The reaction typically employs a palladium catalyst system, such as Pd(dba)2 with a phosphine (B1218219) ligand like DPPF, in a solvent like 1,4-dioxane. researchgate.net A key advantage of this (difluoromethyl)zinc reagent is that the transmetalation of the difluoromethyl group to the palladium catalyst proceeds efficiently without requiring an external activator. nih.govacs.org The stability and reactivity of the zinc reagent can be tuned by the choice of ligand, with diamines like TMEDA proving particularly effective. nih.gov

The scope of the reaction is broad, encompassing both aryl iodides and bromides. nih.gov Studies have shown that aryl iodides bearing electron-rich groups in the para and meta positions react smoothly. researchgate.net However, the presence of ortho-substituents tends to decrease the reaction yield, likely due to steric hindrance. researchgate.net The methodology is tolerant of various functional groups, making it a valuable tool for late-stage functionalization. researchgate.net

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Aryl Halides with (TMEDA)2Zn(CF2H)2 Reaction conditions typically involve a Pd catalyst and a phosphine ligand at elevated temperatures.

| Aryl Halide Substrate | Position of Substituent | Electronic Nature of Substituent | Observed Yield | Reference |

|---|---|---|---|---|

| Aryl Iodide | para | Electron-donating | Good to Excellent | researchgate.net |

| Aryl Iodide | meta | Electron-donating | Good | researchgate.net |

| Aryl Iodide | ortho | Various | Reduced | researchgate.net |

| Aryl Bromide | Various | Various | Good | nih.gov |

| Heteroaryl Halide | Various | Various | Good | nih.gov |

Copper-Catalyzed Processes

Copper catalysis offers a cost-effective and powerful alternative to palladium for difluoromethylation reactions. Copper-based systems have been developed for both C-H functionalization and cross-coupling with aryl halides.

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized substrates. Copper-catalyzed C-H oxidative difluoromethylation has emerged as a potent method for directly installing a CF2H group onto heteroarenes. nih.gov The mechanism is proposed to involve a copper-catalyzed single electron transfer (SET) process. nih.gov

In this pathway, a copper(I) catalyst undergoes transmetalation with a (difluoromethyl)zinc reagent, such as (DMPU)2Zn(CF2H)2, to generate a reactive copper(I)-CF2H species. nih.govresearchgate.net This intermediate can then engage in a catalytic cycle that facilitates the activation of a C-H bond on a substrate, often with the aid of an oxidant, leading to the formation of the difluoromethylated product. nih.gov This approach enables the direct and regioselective functionalization of various heterocycles, which are common motifs in pharmaceuticals.

A significant advance in copper catalysis has been the development of a ligand-free system for the difluoromethylation of aryl iodides. acs.orgfigshare.com This method utilizes (difluoromethyl)zinc reagents that can be readily prepared from difluoroiodomethane (B73695) and zinc dust or diethylzinc (B1219324). researchgate.netacs.org The reaction proceeds efficiently without the addition of activating agents (e.g., KF, CsF) or external ligands (e.g., phenanthroline) for the copper catalyst. acs.orgfigshare.com

The key to this process is the efficient transmetalation of the CF2H group from the zinc reagent to the copper(I) catalyst. researchgate.netacs.org This step occurs readily, even at room temperature, to form a crucial cuprate (B13416276) intermediate, [Cu(CF2H)2]-. researchgate.netacs.org This cuprate species then reacts with the aryl iodide to yield the desired difluoromethylated arene. acs.org The methodology is particularly effective for aryl iodides bearing electron-withdrawing substituents, affording the products in moderate to excellent yields. researchgate.net The simplicity and operational ease of this ligand-free protocol make it a practical and attractive method for synthesizing difluoromethylated arenes. nih.gov

Table 2: Ligand-Free Copper-Catalyzed Difluoromethylation of Aryl Iodides Reaction conditions typically involve CuI as a catalyst and a (difluoromethyl)zinc reagent in a coordinating solvent like DMPU.

| Aryl Iodide Substrate | Electronic Nature of Substituent | Product Yield | Reference |

|---|---|---|---|

| 4-Nitroiodobenzene | Strongly Electron-withdrawing | Excellent | researchgate.net |

| 4-Cyanoiodobenzene | Electron-withdrawing | High | researchgate.netacs.org |

| 4-Trifluoromethyliodobenzene | Electron-withdrawing | High | acs.org |

| Methyl 4-iodobenzoate | Electron-withdrawing | High | acs.org |

| 4-Iodobenzophenone | Electron-withdrawing | High | acs.org |

| Iodobenzene | Neutral | Moderate | acs.org |

| 4-Iodotoluene | Electron-donating | Low to Moderate | researchgate.net |

Iron-Catalyzed Reactions

An iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids provides a novel route to stereospecifically synthesize E-alkenes substituted with a difluoromethyl group. cas.cn This reaction employs Zn(SO2CF2H)2 as the difluoromethyl source and proceeds through a radical addition-elimination mechanism. cas.cnorganic-chemistry.org

The methodology is particularly effective for electron-rich α,β-unsaturated carboxylic acids. cas.cn However, the reaction shows limitations with electron-deficient aryl-substituted acrylic acids, which tend to give lower yields of the desired products. cas.cnorganic-chemistry.org Alkyl-substituted acrylic acids have also been found to be unsuitable substrates for this transformation. organic-chemistry.org

Table 3: Iron-Catalyzed Decarboxylative Difluoromethylation

| Entry | α,β-Unsaturated Carboxylic Acid | Product | Yield (%) |

| 1 | Cinnamic acid | (3,3-Difluoroprop-1-en-1-yl)benzene | 68 |

| 2 | 4-Methoxycinnamic acid | 1-((E)-3,3-Difluoroprop-1-en-1-yl)-4-methoxybenzene | 75 |

| 3 | 4-Chlorocinnamic acid | 1-Chloro-4-((E)-3,3-difluoroprop-1-en-1-yl)benzene | 52 |

Reaction Conditions: Carboxylic acid (1.0 equiv), this compound (1.5 equiv), Fe(OAc)2 (10 mol%), in a suitable solvent with an oxidant.

A significant advancement in the synthesis of difluoromethylated arenes involves the iron-catalyzed cross-coupling of arylzinc reagents with a difluoromethylating agent. cas.cn One notable example utilizes difluoromethyl 2-pyridyl sulfone as the source of the CF2H group, which undergoes selective C–S bond cleavage. nih.gov This method is advantageous due to the use of a bench-stable fluoroalkyl sulfone reagent and an inexpensive iron catalyst. cas.cnnih.gov

The reaction demonstrates a broad substrate scope, accommodating electron-neutral, electron-rich, and electron-poor arylzinc reagents. cas.cn While ortho-substituted arylzincs tend to give lower yields, meta- and para-substituted variants generally provide excellent results. cas.cn Mechanistic studies, including radical clock experiments, suggest the involvement of radical species in this transformation. cas.cnnih.gov

Table 4: Iron-Catalyzed Difluoromethylation of Arylzinc Reagents

| Entry | Arylzinc Reagent | Product | Yield (%) |

| 1 | Phenylzinc chloride | Difluoromethylbenzene | 85 |

| 2 | 4-Tolylzinc chloride | 1-(Difluoromethyl)-4-methylbenzene | 88 |

| 3 | 4-Methoxyphenylzinc chloride | 1-(Difluoromethyl)-4-methoxybenzene | 90 |

| 4 | 4-(Trifluoromethyl)phenylzinc chloride | 1-(Difluoromethyl)-4-(trifluoromethyl)benzene | 75 |

Reaction Conditions: Arylzinc reagent (1.2 equiv), difluoromethyl 2-pyridyl sulfone (1.0 equiv), Fe(acac)3 (10 mol%), TMEDA (2.0 equiv), in THF at low temperatures. cas.cn

Silver-Catalyzed Transformations

Silver catalysis enables an efficient synthesis of difluoromethyl-substituted oxindoles through a radical-addition/cyclization process involving N-arylacrylamides and this compound. cas.cn This reaction provides a direct pathway to valuable heterocyclic structures that are prevalent in medicinal chemistry. cas.cnrsc.org

The reaction is initiated by the generation of a difluoromethyl radical from this compound, which then adds to the acrylamide (B121943) double bond. The resulting radical intermediate undergoes an intramolecular cyclization onto the aryl ring, followed by rearomatization to afford the oxindole (B195798) product. This cascade process allows for the construction of complex molecular architectures in a single step.

Table 5: Silver-Catalyzed Difluoromethylation/Cyclization of N-arylacrylamides

| Entry | N-arylacrylamide Substrate | Product | Yield (%) |

| 1 | N-Phenylacrylamide | 3-(Difluoromethyl)indolin-2-one | 72 |

| 2 | N-(4-Methylphenyl)acrylamide | 3-(Difluoromethyl)-5-methylindolin-2-one | 78 |

| 3 | N-(4-Chlorophenyl)acrylamide | 5-Chloro-3-(difluoromethyl)indolin-2-one | 65 |

Reaction Conditions: N-arylacrylamide (1.0 equiv), this compound (1.5 equiv), AgNO3 (10 mol%), in a suitable solvent with an oxidant.

Difluoromethylation of (Hetero)aryl Thiols

The introduction of a difluoromethyl group onto a sulfur atom to form an S-difluoromethyl linkage is a valuable transformation in medicinal chemistry. This compound serves as an effective reagent for the difluoromethylation of (hetero)aryl thiols. This reaction typically proceeds through a radical-mediated pathway. The process is initiated by the generation of the difluoromethyl radical from this compound, which then reacts with the thiol to form the desired difluoromethyl thioether. This method is compatible with a range of (hetero)aryl thiols, providing access to a variety of S-difluoromethylated compounds. acs.org

Table 1: General Reaction for Difluoromethylation of (Hetero)aryl Thiols

| Entry | Substrate | Product | Reagents and Conditions |

| 1 | (Hetero)aryl Thiol | (Hetero)aryl-SCF2H | This compound, Radical Initiator |

Detailed substrate scope and yields for this specific transformation using this compound are contingent on the specific reaction setup and initiator used.

Nickel-Catalyzed Reactions

Nickel catalysis has become a powerful tool in cross-coupling reactions, and the use of sulfone-based reagents in conjunction with nickel catalysts has opened up new avenues for carbon-carbon bond formation.

A notable application in this area is the nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone. cas.cnnih.govfigshare.com This reaction, conducted in the presence of zinc metal as a reductant, facilitates the formation of biaryl compounds through a selective C(sp²)–S bond cleavage. cas.cnnih.govfigshare.comorganic-chemistry.org The optimized reaction conditions typically involve a nickel(II) chloride catalyst, a phosphine ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and zinc powder in a solvent like dimethylformamide (DMF) at elevated temperatures. cas.cnorganic-chemistry.org

The reaction demonstrates a broad substrate scope, tolerating both electron-rich and electron-poor aryl iodides. cas.cn However, substrates containing acidic protons, such as free alcohols or carboxylic acids, are generally not compatible with the reaction conditions. cas.cn Mechanistic studies suggest the in situ formation of an arylzinc intermediate, which then participates in the nickel-catalyzed cross-coupling cycle. organic-chemistry.org

Table 2: Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | 4-(2-Pyridyl)benzonitrile | 92 |

| 2 | Methyl 4-iodobenzoate | Methyl 4-(2-pyridyl)benzoate | 85 |

| 3 | 4-Iodoanisole | 4-Methoxy-2'-bipyridine | 75 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2'-bipyridine | 88 |

Reaction Conditions: Aryl iodide (1.0 equiv), difluoromethyl 2-pyridyl sulfone (1.5 equiv), NiCl2 (10 mol%), dppp (B1165662) (10 mol%), Zn (2.0 equiv), DMF, 80 °C. cas.cn

Pioneering work by the Baran group has demonstrated the utility of nickel-catalyzed cross-coupling reactions between aryl zinc reagents and alkyl heteroaryl sulfones. cas.cn This methodology provides a powerful tool for the formation of C(sp²)–C(sp³) bonds. More specifically, they have developed a desulfonylative cross-coupling of alkyl sulfones with aryl zinc reagents. blogspot.comumich.edu A key innovation in this chemistry is the use of a phenyltetrazole (PT) group on the sulfone, which was found to be crucial for the desired reactivity. blogspot.com

This Negishi-type coupling reaction is catalyzed by a simple nickel source and allows for the connection of diverse aryl and heteroaryl zinc reagents with various alkyl sulfones, including those bearing fluorine atoms. The reaction is valued for its operational simplicity and broad functional group tolerance. umich.edu

Table 3: Nickel-Catalyzed Desulfonylative Cross-Coupling

| Entry | Alkyl Heteroaryl Sulfone | Aryl Zinc Reagent | Product | Yield (%) |

| 1 | 1-(Phenylsulfonyl)ethyl phenyltetrazole sulfone | Phenylzinc chloride | 1-Phenylethane | 85 |

| 2 | Cyclohexyl phenyltetrazole sulfone | 4-Methoxyphenylzinc chloride | 4-Methoxycyclohexylbenzene | 78 |

| 3 | 1-(Difluoromethyl)propyl phenyltetrazole sulfone | 3-Pyridylzinc chloride | 3-(1-(Difluoromethyl)propyl)pyridine | 65 |

General reaction conditions involve a nickel catalyst with an appropriate ligand, the alkyl heteroaryl sulfone, and the aryl zinc reagent in a suitable solvent.

Photoredox Catalysis in this compound-Mediated Difluoromethylation

Visible light-induced photoredox catalysis has emerged as a mild and powerful strategy for the generation of radicals, enabling a wide range of chemical transformations under environmentally benign conditions.

The generation of the difluoromethyl radical from this compound can be efficiently achieved using visible light photoredox catalysis. acs.org This method provides a mild and efficient pathway for the difluoromethylation of thiols. The reaction is initiated by the excitation of a photocatalyst with visible light, which then engages in a single-electron transfer (SET) process with this compound to generate the •CF2H radical. This radical is then trapped by a thiol to afford the corresponding difluoromethyl thioether. This approach is attractive due to its mild reaction conditions and the ability to avoid harsh reagents.

Table 4: General Scheme for Photoredox Difluoromethylation of Thiols

| Entry | Substrate | Product | Reagents and Conditions |

| 1 | Thiol (Aryl, Heteroaryl, Alkyl) | R-SCF2H | This compound, Photocatalyst, Visible Light |

The specific photocatalyst and reaction conditions influence the efficiency and substrate scope of the reaction.

A significant advancement in photoredox catalysis for C-H difluoromethylation involves the use of synergistic dual-active-centered photocatalytic systems. Research has shown that covalent organic frameworks (COFs) can be designed with distinct and cooperative catalytic sites to enhance photocatalytic efficiency.

In one such system, a COF was fabricated with anthracene (B1667546) units acting as reduction centers and benzothiadiazole units serving as oxidation centers. This architecture facilitates highly efficient separation of photo-generated electrons and holes upon irradiation with visible light. The photogenerated holes are utilized to oxidize a difluoromethanesulfinate salt, such as NaSO2CF2H, to produce the difluoromethyl radical. Concurrently, the photogenerated electrons are harnessed to reduce molecular oxygen. This dual-activation mechanism allows for the direct C-H difluoromethylation of a wide array of heterocycles with high yields and excellent functional group tolerance. This strategy has been successfully applied to the functionalization of complex and biologically relevant molecules.

Table 5: Synergistic Photocatalytic C-H Difluoromethylation of Heterocycles

| Entry | Heterocycle | Product | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 91 |

| 2 | Caffeine | 8-(Difluoromethyl)caffeine | 85 |

| 3 | Uracil | 5-(Difluoromethyl)uracil | 78 |

| 4 | Xanthine | 8-(Difluoromethyl)xanthine | 75 |

Reaction Conditions: Heterocycle, NaSO2CF2H, Dual-Active-Centered COF photocatalyst, O2, DMSO, Visible Light.

Substrate Scope and Functional Group Compatibility in Zn So2cf2h 2 Reactions

Difluoromethylation of Heteroaromatic Compounds

The direct C-H difluoromethylation of heteroarenes is a notable application of Zn(SO2CF2H)2. scispace.comharvard.edudicp.ac.cn This method provides access to difluoromethylated heterocycles that can be challenging to synthesize by other means. scispace.com

Nitrogen-Containing Heteroarenes

A broad range of nitrogen-containing heteroarenes are compatible substrates for difluoromethylation with this compound. These include pyridines, pyrroles, pyrimidines, quinoxalines, pyrazines, xanthines, purines, quinoline, thiadiazoles, and pyridinones. rsc.org The reaction allows for the introduction of the CF2H group onto these diverse heterocyclic scaffolds. scispace.comnih.govacs.org

Oxygen- and Sulfur-Containing Heteroarenes

While nitrogen-containing heteroarenes are common substrates, this compound can also be used for the difluoromethylation of certain oxygen- and sulfur-containing heteroarenes. dicp.ac.cn For instance, oxazoles, which are found in pharmaceuticals, can undergo copper-mediated oxidative difluoromethylation. dicp.ac.cn

Regioselectivity and Site-Selectivity in C-H Difluoromethylation

The regioselectivity of the C-H difluoromethylation of heteroarenes with this compound is influenced by the electronic properties of the substrate and reaction conditions. The difluoromethyl radical generated from this compound is considered to have nucleophilic character. scispace.comnih.govacs.orgescholarship.org This can lead to preferential reaction at electron-poor sites adjacent to heteroatoms in heterocycles. conicet.gov.ardicp.ac.cnescholarship.org

Studies have shown that for molecules like dihydroquinine and varenicline, difluoromethylation with this compound occurs at electron-poor positions adjacent to nitrogen atoms, contrasting with the behavior of trifluoromethyl radicals which tend to react at more electron-rich sites. conicet.gov.arescholarship.org The solvent system can also influence regioselectivity. conicet.gov.ar

Difluoromethylation of Conjugated π-Systems and Thiols

In addition to heteroarenes, this compound is effective in the difluoromethylation of conjugated π-systems and thiols. scispace.comnih.govacs.org

Reactivity with Enones and α,β-Unsaturated Systems

Electron-deficient π-systems, such as α,β-unsaturated enones, are reactive towards difluoromethylation with this compound. scispace.comharvard.eduacs.org The difluoromethyl radical tends to add to the β-position of enones. harvard.edu This radical process provides a method for functionalizing these systems. scispace.com

Functionalization of Thiols and Disulfides

Aromatic thiols exhibit reactivity towards the CF2H radical generated from this compound, resulting in the formation of difluoromethyl thioethers. scispace.comacs.org This transformation allows for the introduction of the SCF2H moiety. scispace.comdokumen.pub

Data Table: Representative Difluoromethylation Reactions with this compound

| Substrate Class | Examples of Compatible Substrates | Reaction Type | Typical Reaction Conditions (General) | Observed Selectivity |

| Nitrogen Heteroarenes | Pyridines, Pyrroles, Pyrimidines, Quinoxalines, Purines, Quinoline | C-H Difluoromethylation | This compound, Oxidant (e.g., TBHP), Solvent, RT | Often at electron-poor positions adjacent to N conicet.gov.ardicp.ac.cnescholarship.org |

| Oxygen/Sulfur Heteroarenes | Oxazoles | C-H Oxidative Difluoromethylation | Copper catalyst, Oxidant, TMSCF2H | Can be regioselective dicp.ac.cn |

| Conjugated π-Systems (Enones) | α,β-Unsaturated Enones | Radical Addition | This compound, Oxidant, Solvent, RT | β-addition observed harvard.edu |

| Thiols | Aromatic Thiols | Radical Process | This compound, Conditions vary | Formation of difluoromethyl thioethers scispace.comacs.org |

Zinc bis(difluoromethanesulfinate), this compound, also known as DFMS, is a significant reagent in organic synthesis, particularly for the direct difluoromethylation of various organic substrates via a radical process scispace.comnih.govacs.org. This compound is an easily prepared, air-stable, free-flowing white powder scispace.com. Its utility stems from its ability to generate the difluoromethyl radical (•CF2H), which exhibits nucleophilic character nih.govacs.orgresearchgate.netcas.cn.

Broad Functional Group Tolerance and Chemoselectivity The difluoromethylation method employing this compound is characterized by its mild reaction conditions, operational simplicity, and notable chemoselectivityscispace.comnih.govacs.org. It is compatible with a variety of functional groups, allowing for the modification of complex moleculesscispace.comacs.orgcas.cn.

Compatibility with Electron-Rich and Electron-Deficient Substrates this compound has shown compatibility with both electron-rich and electron-deficient substrates, although the regioselectivity can be influenced by the electronic nature of the substrate and reaction conditionsscispace.comresearchgate.netthieme-connect.com.

The •CF2H radical generated from this compound exhibits nucleophilic character, which directs its addition to electrophilic positions within the substrate molecule nih.govresearchgate.netcas.cn. This is in contrast to the •CF3 radical, which is typically electrophilic and reacts at electron-rich sites researchgate.net.

Studies have shown that nitrogen-containing heteroarenes, encompassing a broad spectrum of structures such as pyridines, pyrroles, pyrimidines, quinoxalines, pyrazines, xanthines, purines, quinoline, thiadiazoles, and pyridinones, are competent substrates for difluoromethylation with DFMS scispace.com. In many instances, substrates with multiple potential reaction sites undergo C–H functionalization predominantly at electron-deficient positions, resulting in high levels of regioselectivity scispace.comnih.gov. For example, in molecules like dihydroquinine and varenicline, difluoromethylation occurs exclusively at electron-poor sites adjacent to heteroatoms within the heteroarene rings researchgate.netnih.gov.

Beyond heteroarenes, other organic substrates are also reactive towards difluoromethylation by this method, including conjugated π-systems and thiols scispace.comnih.govcas.cn. Aromatic thiols, for instance, react with the •CF2H radical to yield difluoromethyl thioethers scispace.comacs.orgnih.gov. Electron-deficient π-systems, such as α,β-unsaturated enones, have also been successfully difluoromethylated scispace.comacs.orgcas.cnthieme-connect.comnih.gov.

While the method generally exhibits high regioselectivity for addition at electron-deficient sites, it has been noted that regioselectivity can potentially be tuned by the use of organic cosolvents acs.org.

The compatibility with a range of functional groups, including ethers, alcohols, phenols, amines, amides, chlorides, bromides, nitriles, and esters, has been demonstrated in related difluoromethylation reactions utilizing difluoromethyl sources and radical conditions, suggesting a broad functional group tolerance for radical difluoromethylation processes akin to those initiated by this compound acs.orgcas.cn.

Examples of Substrate Reactivity with this compound

| Substrate Class | Examples of Compatible Substrates | Observed Regioselectivity | References |

| Nitrogen-containing Heteroarenes | Pyridines, Pyrroles, Pyrimidines, Quinoxalines, Pyrazines, Xanthines, Purines, Quinolines, Thiadiazoles, Pyridinones, Caffeine, Dihydroquinine, Varenicline | Primarily at electron-deficient C–H positions adjacent to heteroatoms | scispace.comresearchgate.netnih.gov |

| Aromatic Thiols | Various aromatic thiols | Formation of difluoromethyl thioethers | scispace.comacs.orgnih.gov |

| Conjugated π-systems | α,β-unsaturated enones | Addition to the electron-deficient π-system | scispace.comacs.orgcas.cnthieme-connect.comnih.gov |

Comparative Analysis with Other Difluoromethylating Reagents and Methodologies

Relative Reactivity and Efficiency Compared to Alternative CF2H Sources (e.g., TMSCF2H, HCF2SO2Na, Difluoromethylphosphonium Salts)

Comparing the reactivity and efficiency of different difluoromethylating reagents is crucial for selecting the most suitable method for a specific transformation. Zn(SO2CF2H)2 is reported as a new reagent for the innate difluoromethylation of organic substrates, particularly effective for nitrogen-containing heteroarenes, conjugated π-systems, and thiols via a radical process. ambeed.com47.93.227nih.govwikipedia.orgnih.gov Its introduction addressed limitations in direct difluoromethylation strategies, especially for heteroarenes, which previously often required prefunctionalization. 47.93.227nih.gov

Alternative difluoromethylation reagents operate through different mechanisms and exhibit distinct reactivity profiles. For instance, difluoromethyltrimethylsilane (TMSCF2H) is primarily known as a nucleophilic difluoromethylating source. nih.govnih.govnih.govbidepharm.com It is utilized in copper-mediated cross-coupling reactions with aryl iodides and also in reactions with carbonyl compounds. nih.govnih.gov Copper-mediated difluoromethylation of aryl iodides with TMSCF2H has been reported, with the reaction proceeding well for electron-deficient substrates, although yields can decrease with electron-rich substrates. nih.gov Another copper-mediated method using TMSCF2H involves the direct C-H oxidative difluoromethylation of heteroarenes. nih.gov

Sodium difluoromethanesulfinate (HCF2SO2Na) serves as a difluoromethyl radical precursor. nih.gov It has been employed in silver-catalyzed difluoromethylation reactions, such as the difluoromethylation of (hetero)aryl thiols. nih.gov This method has shown good tolerance for various functional groups. nih.gov

Difluoromethylphosphonium salts, such as difluoromethyltriphenylphosphonium triflate, can act as sources for either difluorocarbene or CF2H radicals depending on the reaction conditions and catalyst. bidepharm.com Under visible-light photoredox catalysis, difluoromethylphosphonium salts have been used for the radical difluoromethylation of thiols and alkenes. Some difluorinated phosphonium (B103445) salts can also generate difluorocarbene under basic conditions.

While direct comparative studies quantifying the exact relative reactivity and efficiency across all substrate classes for this compound, TMSCF2H, HCF2SO2Na, and difluoromethylphosphonium salts are complex and highly dependent on the specific reaction conditions and substrates, the literature indicates that this compound offers a distinct radical pathway that is particularly effective for substrates like heteroarenes that were challenging to difluoromethylate directly using other methods. nih.gov47.93.227nih.gov Methods involving TMSCF2H often proceed via nucleophilic or metal-mediated pathways, while HCF2SO2Na and some phosphonium salts are also utilized in radical processes, highlighting the diversity of approaches available.

Advantages of this compound as a Mild, Operationally Simple, and Scalable Reagent for Difluoromethylation

A key advantage highlighted for this compound (DFMS) is its nature as a mild, operationally simple, chemoselective, and scalable reagent for direct difluoromethylation. ambeed.com47.93.227nih.govwikipedia.orgnih.gov This contrasts with some traditional difluoromethylation methods that require harsh conditions, specialized equipment, or prefunctionalized substrates. nih.govnih.govnih.gov

The operational simplicity of using this compound is a significant benefit, allowing for user-friendly, scalable, and open-flask reaction conditions for the direct transfer of the CF2H unit to various organic substrates. 47.93.227nih.gov This ease of use makes it attractive for synthetic chemists. The scalability of the method using this compound has been demonstrated, showing its potential for applications beyond the laboratory scale. 47.93.227nih.gov

Furthermore, this compound facilitates a chemoselective difluoromethylation, which is particularly valuable when dealing with complex molecules containing multiple functional groups. ambeed.com47.93.227nih.govnih.gov The compatibility of this method with a range of nitrogen-containing heteroarenes of varying complexity, as well as select classes of conjugated π-systems and thiols, underscores its utility in accessing diverse difluoromethylated compounds. ambeed.com47.93.227nih.gov

Compared to reagents like SF4 or aminosulfur trifluorides (e.g., DAST), which are associated with hazardous properties and require careful handling, this compound is described as bench-stable and an air-stable, free-flowing white powder, contributing to its operational simplicity and safety profile. bidepharm.com

Mechanistic Contrasts Between Radical and Nucleophilic Difluoromethylation Pathways

Difluoromethylation reactions can proceed through different mechanistic pathways, primarily radical or nucleophilic, leading to variations in reactivity, selectivity, and applicable substrates.

The difluoromethylation mediated by this compound is described as proceeding via a radical process. nih.govambeed.com47.93.227nih.govwikipedia.orgnih.gov Mechanistic studies and regiochemical comparisons suggest that the CF2H radical generated from this compound possesses nucleophilic character. nih.govambeed.com47.93.227nih.govwikipedia.orgnih.gov This nucleophilic radical tends to react at more electron-deficient positions of the substrate, such as the carbons adjacent to nitrogen atoms in heteroarenes. nih.gov Evidence supporting the radical mechanism includes the inhibition of the reaction by radical quenchers.

In contrast, nucleophilic difluoromethylation pathways typically involve the reaction of a nucleophilic difluoromethyl source with an electrophilic substrate. Reagents like TMSCF2H often participate in nucleophilic difluoromethylation, sometimes involving the in situ formation of difluoromethyl metal species or proceeding through difluorocarbene intermediates generated from other precursors like certain phosphonium salts under basic conditions. nih.govnih.govbidepharm.com Difluorocarbene itself is considered a moderately electrophilic species that reacts more readily with electron-rich substrates or heteroatom nucleophiles.

The mechanistic differences between radical and nucleophilic difluoromethylation lead to distinct regioselectivity patterns. For example, in the difluoromethylation of heteroarenes, radical difluoromethylation using reagents like this compound or HCF2SO2Na often shows preference for different positions compared to oxidative difluoromethylation using reagents like TMSCF2H, highlighting the complementarity of these approaches. nih.gov The nucleophilic character of the CF2H radical generated from this compound is a key feature distinguishing its reactivity from electrophilic radical species like the CF3 radical, which exhibit different regioselectivity in reactions with heterocycles.

Future Research Directions and Emerging Perspectives for Zn So2cf2h 2

Development of Novel Catalytic Systems for Enhanced Reactivity, Efficiency, and Enantioselectivity

Developing novel catalytic systems is crucial for improving the performance of Zn(SO2CF2H)2 in difluoromethylation reactions. While DFMS can participate in radical processes, the incorporation of catalysts, particularly transition metals and chiral ligands, can enable greater control over reactivity, efficiency, and stereochemical outcomes. cas.cn

Asymmetric Difluoromethylation Utilizing Chiral Ligands

A significant frontier in the application of this compound is the achievement of asymmetric difluoromethylation. This involves utilizing chiral ligands in conjunction with metal catalysts to control the stereochemistry of the newly formed CF2H-bearing stereocenter. mdpi.comsigmaaldrich.comnih.gov While the CF2H radical generated from DFMS has been observed to have nucleophilic character, similar to alkyl radicals, achieving enantiocontrol in radical difluoromethylation remains a challenge. nih.govresearchgate.net Research is exploring the use of chiral metal complexes that can influence the approach of the difluoromethyl radical or an organometallic intermediate to a prochiral substrate. mdpi.comresearchgate.net The design and synthesis of novel chiral ligands are paramount in this endeavor, aiming for high enantiomeric excesses and broad substrate applicability. mdpi.com

Expansion of Substrate Scope to Complex Molecular Architectures and Biomolecules

Expanding the range of substrates that can be effectively difluoromethylated by this compound is a key area of ongoing research. While DFMS has shown utility with various heteroarenes and conjugated systems, its application to more complex molecular architectures and sensitive biomolecules presents both challenges and opportunities. nih.govnih.gov The ability to selectively introduce the CF2H group late in the synthesis of complex natural products or pharmaceutical intermediates is highly desirable. rsc.orgresearchgate.net Furthermore, the precise, site-selective installation of the CF2H group onto large biomolecules such as proteins is an exciting and emerging area, which could have significant implications for chemical biology and drug discovery. researchgate.netresearchgate.netresearchgate.net Overcoming issues such as functional group tolerance and regioselectivity in complex settings is a major focus.

Integration of this compound Reactions into Flow Chemistry and Sustainable Synthetic Methodologies

Integrating chemical reactions involving this compound into flow chemistry platforms offers several advantages, including improved reaction control, safety, reproducibility, and scalability. d-nb.infocinz.nzbeilstein-journals.org Flow chemistry can facilitate the handling of potentially reactive intermediates and optimize reaction parameters efficiently. cinz.nz Furthermore, the development of sustainable synthetic methodologies using this compound is gaining traction. This includes exploring the use of environmentally benign solvents, reducing catalyst loading, and designing more atom-economical processes. cinz.nzacs.org The inherent mildness and operational simplicity reported for some DFMS-mediated difluoromethylations align with the principles of green chemistry. nih.govacs.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding and Reaction Design

Advanced spectroscopic techniques and computational methods are invaluable tools for gaining a deeper understanding of the reaction mechanisms involving this compound. nih.govmpg.deresearchgate.netmdpi.com Spectroscopic studies, such as NMR and IR spectroscopy, can provide insights into the intermediates formed and the nature of the chemical bonds involved. nih.govmpg.de Computational chemistry, including Density Functional Theory (DFT) calculations, can complement experimental observations by modeling reaction pathways, transition states, and the electronic properties of the species involved. researchgate.netnih.gov These studies can help elucidate why the CF2H radical exhibits nucleophilic character and how catalysts and ligands influence reactivity and selectivity. researchgate.net A thorough mechanistic understanding is crucial for the rational design of new reactions and the optimization of existing ones using this compound.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。